molecular formula C17H15Cl2FN2O B3441551 1-(2,4-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine

1-(2,4-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B3441551
M. Wt: 353.2 g/mol
InChI Key: VLSTUIRRXNNFQT-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields, including medicinal chemistry and neuroscience. DFPP is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is complex and involves its interaction with various receptors in the brain. This compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of cognition and perception. This compound has also been shown to interact with dopamine and adrenergic receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and motivation. This compound has also been shown to decrease the levels of norepinephrine, which is a neurotransmitter that is involved in the regulation of arousal and attention.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also relatively easy to synthesize using standard laboratory techniques. However, this compound also has some limitations, including its potential for toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on 1-(2,4-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine. One potential direction is the development of new derivatives of this compound that have improved pharmacological properties. Another potential direction is the study of this compound in animal models of psychiatric disorders, such as depression and anxiety. Additionally, the potential use of this compound as a tool for studying the role of serotonin and dopamine in the brain warrants further investigation.

Scientific Research Applications

1-(2,4-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to exhibit significant activity against various targets, including serotonin receptors, dopamine receptors, and adrenergic receptors. This compound has also been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2O/c18-12-1-6-15(16(19)11-12)17(23)22-9-7-21(8-10-22)14-4-2-13(20)3-5-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSTUIRRXNNFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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